molecular formula C16H19N7 B12231872 2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyrimidine-4-carbonitrile

2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyrimidine-4-carbonitrile

Cat. No.: B12231872
M. Wt: 309.37 g/mol
InChI Key: WWNLWYQQRFSFBE-UHFFFAOYSA-N
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Description

2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyrimidine-4-carbonitrile is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyrimidine-4-carbonitrile typically involves multiple steps. One common method includes the initial formation of the piperidine ring, followed by the introduction of the pyrimidine moiety. The final step involves the addition of the carbonitrile group. Specific reagents and conditions may vary, but common steps include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes.

    Introduction of Pyrimidine Moiety: This often involves nucleophilic substitution reactions.

    Addition of Carbonitrile Group: This step can be performed using cyanation reactions with reagents such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyrimidine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biology: The compound is used in research related to enzyme inhibition and receptor binding studies.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine structures, such as piperidinones and spiropiperidines.

    Pyrimidine Derivatives: Compounds like aminopyrimidines and substituted pyrimidines.

Uniqueness

2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pyrimidine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H19N7

Molecular Weight

309.37 g/mol

IUPAC Name

2-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]pyrimidine-4-carbonitrile

InChI

InChI=1S/C16H19N7/c1-12-9-19-15(20-10-12)22(2)14-4-3-7-23(11-14)16-18-6-5-13(8-17)21-16/h5-6,9-10,14H,3-4,7,11H2,1-2H3

InChI Key

WWNLWYQQRFSFBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC=CC(=N3)C#N

Origin of Product

United States

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